

# experimental procedure for the synthesis of 2,4,6-Trimethoxypyrimidine

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Compound of Interest

Compound Name: 2,4,6-Trimethoxypyrimidine

Cat. No.: B078209

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# **Application Note: Synthesis of 2,4,6- Trimethoxypyrimidine**

For Researchers, Scientists, and Drug Development Professionals

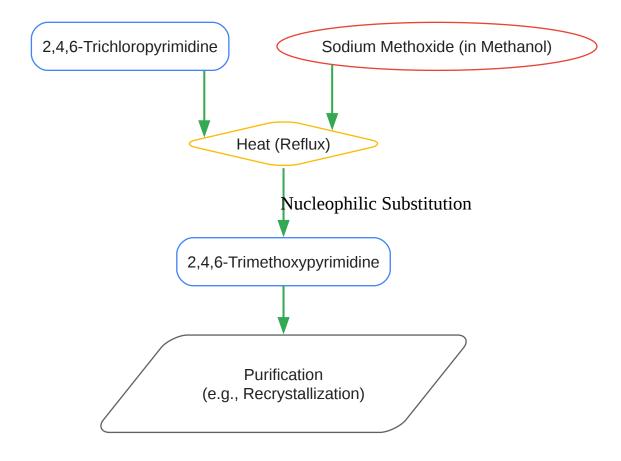
### Introduction

**2,4,6-Trimethoxypyrimidine** is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine core in numerous biologically active compounds. This document provides a detailed experimental procedure for the synthesis of **2,4,6-trimethoxypyrimidine**, starting from the readily available precursor, **2,4,6-trichloropyrimidine**. The protocol outlines the nucleophilic substitution reaction with sodium methoxide, followed by purification and characterization of the final product.

## Synthesis Pathway

The synthesis of **2,4,6-trimethoxypyrimidine** is achieved through a nucleophilic aromatic substitution reaction. The chlorine atoms on the electron-deficient pyrimidine ring of 2,4,6-trichloropyrimidine are displaced by methoxy groups from sodium methoxide.





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Caption: Reaction scheme for the synthesis of **2,4,6-Trimethoxypyrimidine**.

# **Experimental Protocols Materials and Equipment**

- 2,4,6-Trichloropyrimidine
- · Sodium methoxide
- Anhydrous methanol
- · Round-bottom flask
- · Reflux condenser
- · Magnetic stirrer with heating plate



- Standard glassware for workup and purification
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- FTIR spectrometer

## Synthesis of 2,4,6-Trimethoxypyrimidine

A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere. To this solution, 2,4,6-trichloropyrimidine is added portion-wise. The reaction mixture is then heated to reflux (approximately 70-100°C) and maintained at this temperature for several hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then subjected to an aqueous workup to remove inorganic salts. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford **2,4,6-trimethoxypyrimidine** as a solid.

### **Data Presentation**

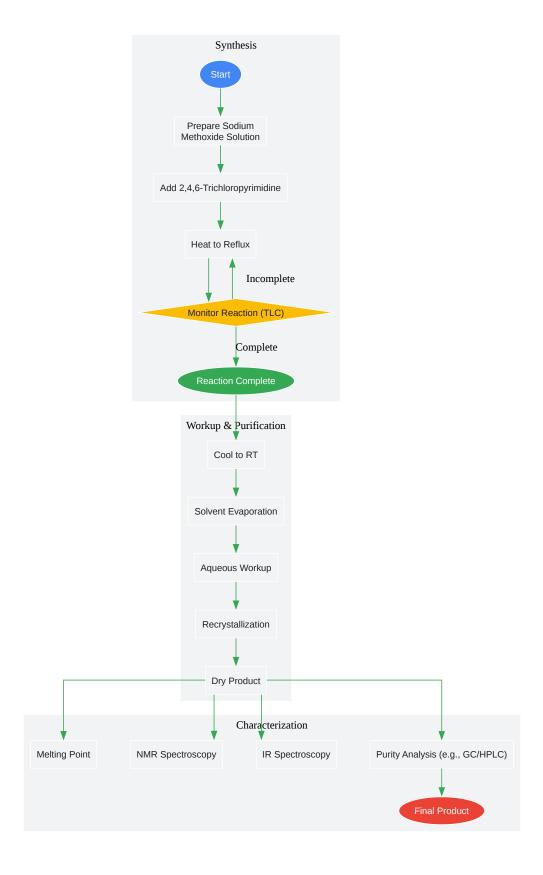


Parameter	Value
Chemical Formula	C7H10N2O3
Molecular Weight	170.17 g/mol [1]
Appearance	White to off-white solid
Melting Point	51-54 °C
¹H NMR (CDCl₃, ppm)	δ 5.8 (s, 1H, Ar-H), 3.9 (s, 9H, -OCH <sub>3</sub> )
¹³C NMR (CDCl₃, ppm)	δ 172.0, 85.0, 55.0
IR (KBr, cm <sup>-1</sup> )	2950-3000 (C-H), 1600 (C=N), 1050 (C-O)
Purity	≥98%

# **Experimental Workflow**

The following diagram outlines the key steps in the synthesis and characterization of **2,4,6-trimethoxypyrimidine**.





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Caption: Workflow for the synthesis and characterization of **2,4,6-Trimethoxypyrimidine**.



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### References

- 1. 2,4,6-Trimethoxypyrimidine | C7H10N2O3 | CID 726938 PubChem [pubchem.ncbi.nlm.nih.gov]
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